{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a complex organic compound that features a benzimidazole ring fused with an oxadiazole ring, connected via a sulfanyl group to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the formation of the oxadiazole ring. The final step involves the introduction of the sulfanyl group and the acetonitrile moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The benzimidazole and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the nitrile group produces primary amines.
Scientific Research Applications
{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The benzimidazole and oxadiazole rings can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[5-(1H-Benzimidazol-6-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetonitrile
- {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]methyl}acetonitrile
Uniqueness
{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. The sulfanyl group enhances its reactivity and potential for forming diverse derivatives, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H7N5OS |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-[[5-(3H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C11H7N5OS/c12-3-4-18-11-16-15-10(17-11)7-1-2-8-9(5-7)14-6-13-8/h1-2,5-6H,4H2,(H,13,14) |
InChI Key |
DHEIPMFNJBHDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NN=C(O3)SCC#N)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.